N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide
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Overview
Description
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide is a complex organic compound that features a piperidine ring, a fluorobenzoyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorobenzoyl group, and the coupling with the thiophene ring. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorobenzoyl Group: This step often involves acylation reactions using fluorobenzoyl chloride and a suitable base.
Coupling with Thiophene Ring: This can be done using Suzuki-Miyaura coupling reactions, which are known for their mild conditions and high efficiency.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are often used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Its structure suggests potential interactions with biological targets, making it a candidate for drug discovery and development.
Medicine: It may have pharmacological properties that could be explored for therapeutic applications.
Mechanism of Action
The mechanism of action of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide: This compound shares a similar piperidine and fluorobenzoyl structure but has a benzo[d]thiazole ring instead of a thiophene ring.
Indole Derivatives: These compounds also feature heterocyclic rings and have diverse biological activities
Uniqueness
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-4-methylthiophene-2-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its fluorobenzoyl group can enhance binding affinity to biological targets, while the thiophene ring can provide stability and electronic properties beneficial for various applications.
Properties
IUPAC Name |
N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-4-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2S/c1-13-10-17(25-12-13)18(23)21-11-14-6-8-22(9-7-14)19(24)15-4-2-3-5-16(15)20/h2-5,10,12,14H,6-9,11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPUFOJETJVNMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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